4-methoxy-3-(1H-1,2,4-triazol-3-yl)-2-pyridinyl phenyl ether
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Overview
Description
4-methoxy-3-(1H-1,2,4-triazol-3-yl)-2-pyridinyl phenyl ether is a heterocyclic compound that contains a triazole ring, a pyridine ring, and a phenyl ether moiety. This compound is of interest due to its potential biological activities and its applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-(1H-1,2,4-triazol-3-yl)-2-pyridinyl phenyl ether typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a click reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) ions.
Coupling with Pyridine: The triazole intermediate is then coupled with a pyridine derivative under basic conditions.
Ether Formation: The final step involves the formation of the phenyl ether linkage, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3-(1H-1,2,4-triazol-3-yl)-2-pyridinyl phenyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.
Scientific Research Applications
4-methoxy-3-(1H-1,2,4-triazol-3-yl)-2-pyridinyl phenyl ether has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antimicrobial, antifungal, and anticancer activities.
Biological Research: It is used as a probe to study enzyme interactions and cellular pathways.
Industrial Applications: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-methoxy-3-(1H-1,2,4-triazol-3-yl)-2-pyridinyl phenyl ether involves its interaction with specific molecular targets. The triazole ring can act as a hydrogen bond acceptor and donor, allowing it to bind to enzymes and receptors. This binding can inhibit the activity of enzymes such as DNA gyrase and glucosamine-6-phosphate synthase, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
4-((1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde: This compound also contains a triazole ring and exhibits antimicrobial activity.
2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline: This compound is used in the preparation of pyridazines and has applications in medicinal chemistry.
Uniqueness
4-methoxy-3-(1H-1,2,4-triazol-3-yl)-2-pyridinyl phenyl ether is unique due to its specific combination of a triazole ring, a pyridine ring, and a phenyl ether moiety. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound in scientific research and medicinal chemistry.
Properties
IUPAC Name |
4-methoxy-2-phenoxy-3-(1H-1,2,4-triazol-5-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2/c1-19-11-7-8-15-14(12(11)13-16-9-17-18-13)20-10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVDXDSNDGXQNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)OC2=CC=CC=C2)C3=NC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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